molecular formula C8H6BrClN2 B13037084 6-bromo-4-chloro-2-methyl-2H-indazole

6-bromo-4-chloro-2-methyl-2H-indazole

Cat. No.: B13037084
M. Wt: 245.50 g/mol
InChI Key: RXHVEKGAFDWMHZ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the indazole core. Indazole derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-chloro-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditionsTransition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine sources. The process is optimized to ensure high yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloro-2-methyl-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazole derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-2-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its observed biological effects .

Comparison with Similar Compounds

  • 6-Bromo-2-methyl-2H-indazole
  • 4-Chloro-2-methyl-2H-indazole
  • 6-Bromo-4-chloro-1H-indazole

Comparison: 6-Bromo-4-chloro-2-methyl-2H-indazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in certain applications, making it a valuable target for further research and development .

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

6-bromo-4-chloro-2-methylindazole

InChI

InChI=1S/C8H6BrClN2/c1-12-4-6-7(10)2-5(9)3-8(6)11-12/h2-4H,1H3

InChI Key

RXHVEKGAFDWMHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)Br)Cl

Origin of Product

United States

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